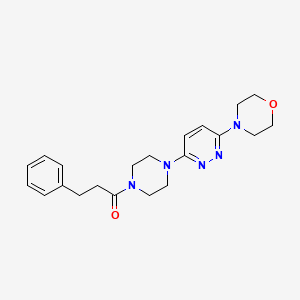
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a compound that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The structural features of this compound suggest it may interact with various biological pathways, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C21H24N6O with a molecular weight of approximately 392.463 g/mol. Its structure includes a morpholine ring, a pyridazine moiety, and a piperazine group, which are known to influence its biological activity.
Anti-inflammatory and Analgesic Properties
Recent studies have evaluated the anti-inflammatory and analgesic activities of derivatives related to this compound. For instance, a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were synthesized and tested for their pharmacological effects. The results indicated that certain derivatives exhibited significant anti-inflammatory activity at doses of 20 and 40 mg/kg, with one derivative showing superior efficacy compared to standard drugs like aspirin .
| Compound | Dose (mg/kg) | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| 12a | 20 | High | Moderate |
| 12a | 40 | Very High | High |
| Aspirin | 40 | Moderate | Moderate |
The mechanism by which this compound exerts its effects may involve the inhibition of pro-inflammatory cytokines and the modulation of pain pathways. The presence of the morpholine and piperazine groups suggests potential interactions with neurotransmitter systems, which could contribute to its analgesic properties.
Safety Profile
The safety profile of related compounds was assessed through anti-platelet activity tests and evaluation of ulcerogenicity. The findings indicated that these derivatives had lower bleeding times compared to aspirin, suggesting a favorable cardiovascular safety profile . This is particularly important for compounds intended for chronic use in managing inflammatory conditions.
Case Studies
A specific case study involved the evaluation of several morpholinyl derivatives for their therapeutic potential. Among them, the compound with the morpholinopyridazin moiety demonstrated promising results in reducing inflammation in animal models while maintaining a low incidence of adverse effects.
Clinical Implications
Given the biological activity observed in preclinical studies, there is potential for further development into therapeutic agents for conditions such as arthritis or other inflammatory diseases. Future clinical trials will be essential to confirm efficacy and safety in human populations.
属性
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-5,7-8H,6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQSJPATCVBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













